5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13580030
InChI: InChI=1S/C7H4IN3O2/c8-4-2-10-5-3(4)1-9-6(11-5)7(12)13/h1-2H,(H,12,13)(H,9,10,11)
SMILES: C1=C(C2=CN=C(N=C2N1)C(=O)O)I
Molecular Formula: C7H4IN3O2
Molecular Weight: 289.03 g/mol

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

CAS No.:

Cat. No.: VC13580030

Molecular Formula: C7H4IN3O2

Molecular Weight: 289.03 g/mol

* For research use only. Not for human or veterinary use.

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid -

Specification

Molecular Formula C7H4IN3O2
Molecular Weight 289.03 g/mol
IUPAC Name 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Standard InChI InChI=1S/C7H4IN3O2/c8-4-2-10-5-3(4)1-9-6(11-5)7(12)13/h1-2H,(H,12,13)(H,9,10,11)
Standard InChI Key NEBKEHIDEKDSOG-UHFFFAOYSA-N
SMILES C1=C(C2=CN=C(N=C2N1)C(=O)O)I
Canonical SMILES C1=C(C2=CN=C(N=C2N1)C(=O)O)I

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a seven-membered bicyclic system: a pyrrole ring fused to a pyrimidine ring. The iodine atom at position 5 and the carboxylic acid group at position 2 create distinct regions of polarity and reactivity. The molecular formula is C₇H₄IN₃O₂, with a molecular weight of 289.03 g/mol (calculated from PubChem data for analogous structures ).

Key Structural Attributes:

  • IUPAC Name: 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

  • SMILES: O=C(O)C1=NC=CN2C1=CC(I)=N2

  • InChIKey: UYVXZQSPFYYTQH-UHFFFAOYSA-N

The iodine atom’s van der Waals radius (1.98 Å) and electronegativity (2.66) influence intermolecular interactions, potentially enhancing binding affinity in biological systems .

Physicochemical Properties

PropertyValue
Molecular Weight289.03 g/mol
LogP (Predicted)1.2 ± 0.3
Hydrogen Bond Donors2 (COOH, NH)
Hydrogen Bond Acceptors5
Rotatable Bonds2

Data derived from PubChem and computational models .

Synthesis and Modification Strategies

Synthetic Pathways

The synthesis of 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid typically involves multi-step protocols:

Step 1: Core Formation
Pyrrolo[2,3-d]pyrimidine scaffolds are constructed via cyclization reactions. A common approach involves Sonogashira coupling between 4,6-diaminopyrimidine and propargylamine derivatives, followed by base-mediated ring closure . For example:

4,6-Diaminopyrimidine+PropargylaminePd catalyst7H-Pyrrolo[2,3-d]pyrimidine[5]\text{4,6-Diaminopyrimidine} + \text{Propargylamine} \xrightarrow{\text{Pd catalyst}} \text{7H-Pyrrolo[2,3-d]pyrimidine} \quad[5]

Step 2: Iodination
Electrophilic iodination at position 5 is achieved using N-iodosuccinimide (NIS) in acetic acid:

7H-Pyrrolo[2,3-d]pyrimidine+NISAcOH5-Iodo Derivative[2][5]\text{7H-Pyrrolo[2,3-d]pyrimidine} + \text{NIS} \xrightarrow{\text{AcOH}} \text{5-Iodo Derivative} \quad[2][5]

Biological Activity and Mechanisms

Kinase Inhibition

Pyrrolopyrimidines are known inhibitors of calcium-dependent protein kinases (CDPKs). In Plasmodium falciparum, 5-iodo derivatives exhibit IC₅₀ values of 0.21–0.53 μM against PfCDPK4, a target for antimalarial drug development . The iodine atom enhances hydrophobic interactions with the kinase’s gatekeeper residue (e.g., Thr145 in PfCDPK4) .

Applications in Drug Discovery

Medicinal Chemistry

The carboxylic acid group enables conjugation with pharmacophores via amide or ester linkages. For example:

  • Prodrug Design: Esterification with lipophilic groups (e.g., tert-butyl) enhances bioavailability.

  • Targeted Therapies: Conjugation to monoclonal antibodies for site-specific delivery .

Radiopharmaceuticals

The iodine-131 isotope allows use in targeted radiotherapy. Preliminary studies show 131I^{131}\text{I}-labeled pyrrolopyrimidines accumulate in tumors with high specificity (tumor-to-blood ratio = 8.7:1) .

Challenges and Future Directions

Synthetic Limitations

  • Low yields in iodination steps (<40%) due to steric hindrance .

  • Instability of the carboxylic acid group under acidic conditions .

Research Priorities

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in murine models.

  • Structural Optimization: Replace iodine with trifluoromethyl or ethynyl groups to modulate selectivity .

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